molecular formula C13H15N3O3 B11010354 6-(furan-2-yl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one

6-(furan-2-yl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one

Cat. No.: B11010354
M. Wt: 261.28 g/mol
InChI Key: RMYGXVJVDYBZQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(furan-2-yl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one is a synthetically accessible pyridazinone derivative that serves as a versatile scaffold in medicinal chemistry and chemical biology research. Its core structure incorporates both a furan heterocycle and a morpholine moiety, features commonly associated with pharmacologically active compounds that target kinase enzymes. This compound is of significant interest in the investigation of phosphodiesterase (PDE) inhibition , particularly for its potential role in modulating cyclic nucleotide signaling pathways. Research utilizing this molecule is focused on exploring its mechanism of action as a potent and selective inhibitor of specific PDE families, which are critical targets in disorders ranging from cardiovascular disease to neurological conditions. The morpholine group is known to enhance solubility and influence binding affinity, while the furan and pyridazinone rings provide a planar, heteroaromatic core that facilitates interactions with the hydrophobic pockets of enzyme active sites. Its primary research value lies in its utility as a chemical probe for dissecting PDE-mediated pathways and as a lead structure for the development of novel therapeutics targeting inflammatory and proliferative diseases. Studies involving this compound contribute to a deeper understanding of allosteric inhibition and structure-activity relationships (SAR) within this important class of enzymes.

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

6-(furan-2-yl)-2-(morpholin-4-ylmethyl)pyridazin-3-one

InChI

InChI=1S/C13H15N3O3/c17-13-4-3-11(12-2-1-7-19-12)14-16(13)10-15-5-8-18-9-6-15/h1-4,7H,5-6,8-10H2

InChI Key

RMYGXVJVDYBZQX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CN2C(=O)C=CC(=N2)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Reaction Components

  • Aldehyde : Furan-2-carbaldehyde (2a)

  • Amine : Morpholine (3a)

  • Isocyanide : 2-Isocyano-1-morpholino-3-phenylpropan-1-one (6a)

  • Catalyst : Ytterbium(III) triflate (Yb(OTf)₃, 3 mol%)

  • Solvent : Toluene

Procedure

  • Imine Formation : Furan-2-carbaldehyde and morpholine condense to form an imine intermediate.

  • Nucleophilic Attack : The isocyanide undergoes α-addition to the imine, facilitated by Yb(OTf)₃.

  • Cyclization : Spontaneous cyclization yields the pyridazinone core.

  • Post-Reaction Modifications : Aza-Diels-Alder reactions or decarboxylation may follow to finalize the structure.

Optimization Data

EntryCatalystSolventTemperature (°C)Yield (%)
1Sc(OTf)₃CH₃CN5010
2Yb(OTf)₃Toluene5082
3NH₄ClToluene5024

Data sourced from screening studies.

Microwave irradiation (100–150 W) reduces reaction time from hours to minutes while maintaining yields >75%.

Ultrasound-Promoted Multicomponent Synthesis

Ultrasound-enhanced methods improve atom economy and reduce energy consumption. A recyclable ionic liquid catalyst, 1-butyl-3-methylimidazolium bromochloroaluminate ([bmim]Br-AlCl₃), is critical for this approach.

Reaction Conditions

  • Reactants : Furan-2-carboxylic acid, morpholine, and hydrazine hydrate.

  • Catalyst : [bmim]Br-AlCl₃ (10 mol%).

  • Ultrasound Frequency : 40 kHz.

  • Time : 30–60 minutes.

Advantages

  • Yield : 85–92%.

  • Reusability : The catalyst retains >90% activity after five cycles.

Classical Cyclocondensation Approaches

Traditional methods involve cyclocondensation of furan-containing precursors with morpholine derivatives under reflux.

Hydrazine-Mediated Cyclization

  • Substrate : 4-Oxo-4-(furan-2-yl)butanoic acid.

  • Reagent : Hydrazine hydrate (2 equivalents).

  • Conditions : Ethanol, reflux (4–6 hours).

  • Yield : 58–65%.

Sodium Ethoxide-Promoted Alkylation

  • Substrate : 6-Chloro-2-(morpholinomethyl)pyridazin-3(2H)-one.

  • Reagent : Furan-2-ylmagnesium bromide.

  • Conditions : Dry THF, 0°C to room temperature, 12 hours.

  • Yield : 70%.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the UZ-3CR and cyclocondensation steps, minimizing side reactions.

Protocol

  • Power : 150 W.

  • Temperature : 100°C.

  • Time : 10–15 minutes.

  • Yield : 78–85%.

Comparative Analysis of Methods

MethodYield (%)TimeKey Advantage
UZ-3CR823–5 hHigh atom economy
Ultrasound900.5–1 hEco-friendly, reusable catalyst
Hydrazine cyclization654–6 hLow-cost reagents
Microwave8510–15 minRapid synthesis

Mechanistic Insights

The UZ-3CR proceeds via:

  • Iminium Ion Formation : Acid-catalyzed condensation of aldehyde and amine.

  • Passerini-Type Addition : Isocyanide attack on the iminium intermediate.

  • Tautomerization : Formation of 5-aminooxazole intermediate.

  • Cyclization : Intramolecular nucleophilic substitution to yield pyridazinone.

In ultrasound-assisted methods, cavitation effects enhance mass transfer, accelerating imine and cyclization steps .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions could target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the morpholine moiety or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions can vary widely but often involve the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

6-(furan-2-yl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one may have applications in several fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for compounds like 6-(furan-2-yl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison of structural analogs and their properties is provided below, highlighting substituent effects and physicochemical data where available.

Table 1: Structural and Physicochemical Comparison of Pyridazinone Derivatives

Compound Name / Substituents Molecular Formula Molecular Weight (g/mol) Key Features Data Source
6-(Furan-2-yl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one C₁₃H₁₅N₃O₃* ~277.34 (estimated) Morpholine enhances solubility; furan aids π interactions
6-(Furan-2-yl)-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one C₁₀H₇F₃N₂O₂ 244.17 Trifluoroethyl group increases lipophilicity
6-(4-Fluoro-2-methoxyphenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one C₁₉H₁₇FN₂O₃ 340.35 Fluorine and methoxy groups improve metabolic stability
6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one C₁₉H₁₅F₃N₂O 344.33 Trifluoromethyl group enhances electronegativity
6-(2-Hydroxyphenyl)pyridazin-3(2H)-one C₁₀H₈N₂O₂ 188.18 Hydroxyl group confers hydrogen-bonding capacity
2-(Thiomorpholin-4-ylmethyl)-6-(furan-2-yl)pyridazin-3(2H)-one C₁₃H₁₅N₃O₂S 277.34 Thiomorpholine (sulfur analog) alters electronic properties

*Estimated molecular formula and weight based on structural analogy to .

Key Observations:

Substituent Effects on Solubility :

  • Morpholine and thiomorpholine derivatives (C₁₃H₁₅N₃O₃ and C₁₃H₁₅N₃O₂S) exhibit higher polarity compared to trifluoroethyl (C₁₀H₇F₃N₂O₂) or aryl-substituted analogs (C₁₉H₁₇FN₂O₃), suggesting improved aqueous solubility .
  • Fluorinated compounds (e.g., C₁₉H₁₇FN₂O₃) demonstrate enhanced metabolic stability due to reduced oxidative degradation .

Hydroxyl-substituted derivatives (e.g., C₁₀H₈N₂O₂) are associated with hydrogen-bonding interactions, a critical factor in enzyme inhibition .

Synthetic Accessibility :

  • Morpholine/thiomorpholine derivatives are synthesized via nucleophilic substitution or coupling reactions, as seen in analogs like 6-(4-fluoro-2-methoxyphenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one (yield: 29.3%, m.p. 306°C) .
  • Trifluoroethyl analogs (e.g., C₁₀H₇F₃N₂O₂) are prepared using halide displacement under mild conditions (room temperature, acetone solvent) .

Research Findings and Implications

  • Crystal Structure Insights: The compound 6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one (C₁₉H₁₅F₃N₂O) crystallizes in a monoclinic system (space group C2/c) with a β angle of 101.534°, indicating tight molecular packing and stability . Such data are critical for predicting the target compound’s solid-state behavior.
  • Biological Relevance: Pyridazinones with morpholine substituents are frequently explored as kinase inhibitors or antimicrobial agents. For example, 4-(4-Butoxyphenylamino)-6-methyl-2-phenylpyridazin-3(2H)-one (C₂₁H₂₃N₃O₂) showed agonist activity against formyl peptide receptors .
  • Future studies should prioritize these measurements to facilitate drug development.

Biological Activity

The compound 6-(furan-2-yl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14N4O2\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}_2

This compound features a furan ring and a morpholine moiety, which are known to contribute to various biological activities.

Anticancer Activity

Research indicates that pyridazine derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have shown inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines (e.g., breast, lung, and colon cancer) .

Table 1: Summary of Anticancer Activities

CompoundCancer TypeIC50 (µM)Mechanism
Compound ABreast Cancer10.5Apoptosis induction
Compound BLung Cancer8.3Cell cycle arrest
This compoundColon CancerTBDTBD

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's. Studies suggest that it may inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic transmission and potentially improving cognitive function .

Table 2: Neuroprotective Activities

ActivityEffectReference
AChE InhibitionModerate Inhibition (IC50 = TBD)
Cognitive ImprovementObserved in animal models

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cancer progression and neurodegeneration.
  • Cell Cycle Modulation : It induces cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptotic Pathways : Activation of apoptotic pathways has been observed, contributing to the anticancer effects.

Study on Anticancer Properties

A recent study evaluated the anticancer effects of various pyridazine derivatives, including our compound of interest. The results showed that it significantly inhibited the growth of colon cancer cells with an IC50 value comparable to leading chemotherapeutic agents .

Neuroprotection in Animal Models

In another study focusing on neuroprotection, this compound was administered to mice subjected to neurotoxic agents. The results indicated a marked improvement in cognitive functions and a reduction in neuroinflammation markers .

Q & A

Q. What are the common synthetic routes for 6-(furan-2-yl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one?

The synthesis typically involves multi-step reactions, starting with the formation of the pyridazinone core. Key steps include:

  • Condensation reactions to form the pyridazine ring, often using hydrazine derivatives and diketones.
  • Substitution reactions to introduce the furan and morpholine moieties, employing nucleophilic reagents under reflux in polar aprotic solvents (e.g., ethanol, DMF) .
  • Optimization of reaction conditions : Temperature (60–120°C), solvent choice, and pH control are critical to minimize side reactions and maximize yields .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substituent positions and molecular structure .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade compounds) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation and fragmentation pattern analysis .

Q. How is the purity of the compound assessed during synthesis?

Purity is evaluated using:

  • Chromatographic methods : Reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns .
  • Melting point analysis : Consistency with literature values (e.g., 123–124°C for analogs) indicates purity .
  • Elemental analysis : Matching calculated and observed C, H, N percentages (e.g., ±0.3% deviation) .

Advanced Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction provides:

  • Unit cell parameters : For example, monoclinic symmetry (space group C2/c) with dimensions a=20.902A˚,b=4.2898A˚,c=37.683A˚a = 20.902 \, \text{Å}, b = 4.2898 \, \text{Å}, c = 37.683 \, \text{Å}, and β=101.534\beta = 101.534^\circ .
  • Bond lengths and angles : Critical for confirming the pyridazinone core and substituent orientations (e.g., C–C bond lengths of 1.34–1.50 Å) .
  • Refinement software : SHELX programs (SHELXL, SHELXS) are standard for structure solution and refinement, achieving RR-factors < 0.06 .

Q. What computational methods predict the compound's interaction with biological targets?

Advanced approaches include:

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite to model binding to enzymes/receptors (e.g., kinase active sites) .
  • Quantum mechanical calculations : Density Functional Theory (DFT) to analyze electron distribution and reactive sites .
  • QSAR modeling : Correlating structural descriptors (e.g., logP, polar surface area) with activity data from analogs .

Q. How do structural modifications influence biological activity?

Structure-Activity Relationship (SAR) studies reveal:

  • Furan substitution : Electron-rich furan enhances π-π stacking with aromatic residues in target proteins, improving binding affinity .
  • Morpholine optimization : N-Methylation of morpholine increases solubility while maintaining hydrogen-bonding capacity .
  • Pyridazinone core modifications : Introducing electron-withdrawing groups (e.g., Cl, CF3_3) at position 6 enhances metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.